molecular formula C17H18BrN3OS B10988984 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10988984
M. Wt: 392.3 g/mol
InChI Key: CBIYEZRPMWEDQG-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a bromophenyl group, and a pyrrol-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with an appropriate diketone to introduce the pyrrol-3-ol moiety . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-1,3-thiazol-2-yl)phenol
  • N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-2-hydrazino-2-oxoacetamide
  • 2-(4-(4-bromophenyl)-1,3-thiazol-2-yl)acetamide

Uniqueness

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a thiazole ring, a bromophenyl group, and a pyrrol-3-ol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H18BrN3OS

Molecular Weight

392.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C17H18BrN3OS/c1-10(2)7-21-8-14(22)15(16(21)19)17-20-13(9-23-17)11-3-5-12(18)6-4-11/h3-6,9-10,19,22H,7-8H2,1-2H3

InChI Key

CBIYEZRPMWEDQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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